molecular formula C26H22F3NO4 B2422163 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid CAS No. 2137513-33-6

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid

Cat. No. B2422163
CAS RN: 2137513-33-6
M. Wt: 469.46
InChI Key: WSAZRJANUJZPLG-UHFFFAOYSA-N
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Description

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Fmoc has been prepared through various synthesis techniques. For example, it was synthesized in high yield from 3-bromopyruvic acid and amino(thioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea) (Le & Goodnow, 2004).

  • Protecting Group for Hydroxy-Groups : Fmoc is used as a protecting group for hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be removed conveniently by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

  • Enantiomerically Pure Diaminobutyric Acids : Enantiomerically pure diaminobutyric acids with Fmoc protected α-amino groups have been prepared, highlighting the compound's utility in synthesizing specific amino acids (Schmidt et al., 1992).

Application in Sensing and Detection

  • Fluorescent Sensors : Fmoc derivatives have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids, demonstrating their application in sensitive detection technologies (Han et al., 2020).

Miscellaneous Applications

  • Peptide Synthesis : Fmoc serves as an effective component in the solid-phase synthesis of peptides, a crucial process in biochemistry and drug development (Mollica et al., 2012).

  • Crystallographic Studies : Fmoc-amino acids have been studied for their structural and supramolecular features, essential for understanding their properties in various applications, including biomaterials and therapeutics (Bojarska et al., 2020).

  • Photovoltaic Applications : Fmoc derivatives have been used in the study of novel polyfluorene copolymers, suggesting potential applications in photovoltaic technologies (Aarnio et al., 2006).

  • Cancer Treatment : Some derivatives of 4-oxo-butenoic acid, which include Fmoc derivatives, have been studied for their anti-tumor properties against breast carcinoma (Miles et al., 1958).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZRJANUJZPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-trifluoromethyl-phenyl)-butyric acid

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